(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid
Brand Name: Vulcanchem
CAS No.: 200706-68-9
VCID: VC7876008
InChI: InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
SMILES: C1=CC(=CC=C1NC(=O)C=CC(=O)O)I
Molecular Formula: C10H8INO3
Molecular Weight: 317.08 g/mol

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid

CAS No.: 200706-68-9

Cat. No.: VC7876008

Molecular Formula: C10H8INO3

Molecular Weight: 317.08 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid - 200706-68-9

Specification

CAS No. 200706-68-9
Molecular Formula C10H8INO3
Molecular Weight 317.08 g/mol
IUPAC Name 4-(4-iodoanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
Standard InChI Key KSVGHDGDESFZOK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)I
Canonical SMILES C1=CC(=CC=C1NC(=O)C=CC(=O)O)I

Introduction

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is an organic compound with the molecular formula C10H8INO3C_{10}H_{8}INO_{3} and a molecular weight of 317.08 g/mol. This compound features a unique structural combination of an iodine-substituted aniline group attached to a butenoic acid backbone through a double bond in the (E)-configuration. Its distinct structure contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Structural Features

The compound's structure includes:

  • Iodine-substituted aniline group: The iodine atom enhances the compound's reactivity and potential for biological interactions.

  • Butenoic acid backbone: Contains a conjugated system with a double bond between the second and third carbon atoms, contributing to its stability and reactivity.

  • Functional groups: The molecule contains an amine group, carbonyl group, and carboxylic acid, which enable diverse chemical reactions.

PropertyDetails
Molecular FormulaC10H8INO3C_{10}H_{8}INO_{3}
Molecular Weight317.08 g/mol
CAS Number200706-68-9
Configuration(E)-configuration of the double bond
Key Functional GroupsIodine-substituted aniline, carbonyl, carboxylic acid

Synthesis

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is synthesized through controlled reactions involving maleic anhydride and 4-iodoaniline:

  • Reaction Mechanism: The amine group of 4-iodoaniline undergoes nucleophilic addition with maleic anhydride, followed by ring opening to form the desired product.

  • Optimization: Industrial-scale production involves optimizing reaction conditions for yield and purity using techniques like recrystallization and chromatography.

Chemical Reactivity

The compound's reactivity stems from its functional groups:

  • Oxidation: Forms quinones or other oxidized derivatives using agents like potassium permanganate (KMnO4KMnO_4).

  • Reduction: Converts the carbonyl group into alcohols using reducing agents such as sodium borohydride (NaBH4NaBH_4).

  • Substitution: The iodine atom can be replaced by nucleophiles (e.g., thiols or amines).

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4KMnO_4, CrO3CrO_3Quinones
ReductionNaBH4NaBH_4, LiAlH4LiAlH_4Alcohol derivatives
SubstitutionSodium thiolate (NaSRNaSR), primary aminesSubstituted derivatives

Biological Applications

While no definitive mechanism of action has been established, preliminary studies suggest potential applications:

  • Antimicrobial Activity: The iodine atom may enhance interactions with microbial enzymes or membranes.

  • Anticancer Potential: Its structural features suggest possible inhibition of cell proliferation pathways or interaction with DNA/proteins.

Comparison with Similar Compounds

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid shares similarities with other iodinated compounds but has unique properties due to its specific combination of functional groups.

CompoundStructural FeaturesNotable Activities
4-IodoanilineIodine-substituted anilineAntimicrobial properties
Maleic AnhydrideButenoic acid backbonePrecursor in organic synthesis
5-IodoindoleIodinated indole derivativeAnticancer activity

Research Applications

This compound has been explored for:

  • Organic Synthesis: Used as a building block for creating more complex molecules.

  • Biological Probes: Potentially interacts with specific proteins or enzymes.

  • Therapeutics Development: Investigated for anti-inflammatory and anticancer properties.

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